3-{[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-{[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,6-dichlorophenoxyacetic acid with 4-methoxybenzaldehyde to form an intermediate. This intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar core structure but different substituents.
Uniqueness
3-{[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other thiazolidinone derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C18H14Cl2N2O3S2 |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
3-[(E)-[3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c1-24-15-6-5-11(8-21-22-16(23)10-27-18(22)26)7-12(15)9-25-17-13(19)3-2-4-14(17)20/h2-8H,9-10H2,1H3/b21-8+ |
InChI Key |
VADODEXAKWEEKK-ODCIPOBUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=O)CSC2=S)COC3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=O)CSC2=S)COC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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